tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate
Description
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is a pyrrole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a trimethylsilyl (TMS) substituent at the 2-position. This compound is synthesized via a lithiation-silylation sequence:
- Synthesis: A solution of tert-butyl-1H-pyrrole in THF is treated with n-BuLi at −78°C, followed by the addition of trimethylsilyl chloride. The reaction proceeds with 80% yield, producing a colorless oil after purification by short-neck distillation .
- Key Properties: The TMS group enhances steric bulk and modulates electronic properties, making the compound valuable in organometallic reactions or as a precursor for further functionalization. NMR data (1H, 13C) confirm regioselective silylation at the 2-position .
Properties
CAS No. |
75400-57-6 |
|---|---|
Molecular Formula |
C12H21NO2Si |
Molecular Weight |
239.39 g/mol |
IUPAC Name |
tert-butyl 2-trimethylsilylpyrrole-1-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-12(2,3)15-11(14)13-9-7-8-10(13)16(4,5)6/h7-9H,1-6H3 |
InChI Key |
GRYWMWZQJYZJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most efficient route to tert-butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate (2c) involves deprotonation of tert-butyl pyrrole-1-carboxylate (2b) at the C2 position using lithium diisopropylamide (LDA), followed by quenching with trimethylsilyl chloride (TMSCl). The reaction proceeds via a two-step protocol:
-
Generation of LDA : Freshly distilled diisopropylamine (1.1 equiv) in tetrahydrofuran (THF) is treated with n-butyllithium (1.6 M in hexanes, 1.1 equiv) at −78°C under nitrogen.
-
Deprotonation and Silylation : A solution of 2b in THF is added dropwise to the LDA solution at −78°C. After 6 hours, TMSCl (1.4 equiv) is introduced, and the mixture is warmed to room temperature over 10 hours.
Key parameters include strict temperature control (−78°C to prevent side reactions) and anhydrous conditions. The use of LDA ensures regioselective deprotonation at C2 due to the directing effect of the Boc group.
Workup and Purification
The crude product is extracted with ethyl acetate, washed with brine, dried over MgSO₄, and purified via flash chromatography (0–10% diethyl ether/hexane gradient). This yields 2c as a colorless oil with 91% efficiency.
Table 1: Reaction Optimization for 2c Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | LDA (1.1 equiv) | Maximizes C2 selectivity |
| Temperature | −78°C (deprotonation) | Prevents polymerization |
| Quenching Agent | TMSCl (1.4 equiv) | Completes silylation |
| Solvent | THF | Enhances solubility |
Alternative Synthetic Approaches
Multi-Step Sequences Involving LHMDS
Patent literature describes the use of lithium hexamethyldisilazide (LHMDS) for deprotonating N-protected pyrrolidines. Though these methods target dihydro-pyrrole derivatives, they highlight the versatility of strong bases in functionalizing pyrrole scaffolds. For example, LHMDS with formic pivalic anhydride achieves cyclization but requires stringent temperature control (−78°C to 25°C).
Characterization and Analytical Data
Spectroscopic Identification
Compound 2c is characterized by ¹H NMR, with distinct signals for the trimethylsilyl (TMS) and tert-butyl groups:
Table 2: ¹H NMR Data for 2c (400 MHz, CDCl₃)
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.39 | dd | 1H | H3 (J = 3.0, 1.5 Hz) |
| 6.47 | dd | 1H | H5 (J = 3.0, 1.5 Hz) |
| 6.22 | t | 1H | H4 (J = 3.0 Hz) |
| 1.60 | s | 9H | C(CH₃)₃ (Boc) |
| 0.27 | s | 9H | Si(CH₃)₃ |
The downfield shift of H3 (7.39 ppm) confirms electron withdrawal by the TMS group, while the singlet at 0.27 ppm corresponds to the nine equivalent methyl protons on silicon.
Chromatographic Behavior
Flash chromatography with a 0–10% diethyl ether/hexane gradient effectively separates 2c from unreacted starting material and byproducts (TLC Rf = 0.75 in 25% diethyl ether/cyclohexane).
Practical Considerations and Scalability
Yield Optimization Strategies
-
Stoichiometry : A 10–20% excess of TMSCl ensures complete quenching of the lithiated intermediate.
-
Purification : Gradient elution minimizes co-elution of siloxane byproducts.
Applications in Organic Synthesis
This compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Trimethylsilyl chloride is used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Reactivity
The compound can be synthesized using various methodologies, often involving the protection of the pyrrole nitrogen and subsequent functionalization at the carboxylate position. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for further transformations.
Organic Synthesis
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis. It can participate in various reactions such as:
- Nucleophilic Substitution : The silyl group can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.
- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Case Study : A study demonstrated the use of this compound in synthesizing novel pyrrole derivatives with enhanced biological activity, showcasing its utility in drug discovery processes .
Medicinal Chemistry
Research has indicated that pyrrole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties. The incorporation of the tert-butyl and trimethylsilyl groups enhances bioavailability and pharmacokinetic profiles.
Case Study : In a recent study, derivatives of this compound were evaluated for their anti-tubercular activity. Compounds showed promising results with MIC values below 0.016 μg/mL against resistant strains of Mycobacterium tuberculosis .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to undergo polymerization reactions allows for the creation of functionalized polymers with specific properties.
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate in nucleophilic substitutions | Versatile reactivity |
| Medicinal Chemistry | Anti-tubercular agents | Enhanced biological activity |
| Materials Science | Development of functionalized polymers | Tailored physical properties |
Mechanism of Action
The mechanism of action of tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate involves its reactivity with various chemical reagents. The tert-butyl and trimethylsilyl groups can influence the reactivity of the pyrrole ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: The TMS group (in the target compound) provides steric protection and electronic stabilization, whereas boronate esters (e.g., 2-borono analog) enable cross-coupling reactions . Aryl substituents (e.g., 4-cyanophenyl, 4-methoxyphenyl) enhance π-conjugation, relevant to materials science .
- Synthetic Flexibility: Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is prevalent for introducing aryl/heteroaryl groups , while lithiation-electrophile trapping dominates silylation/boronation .
Physical and Spectroscopic Properties
Functionalization Potential
- TMS Group : The TMS moiety can be selectively desilylated or transformed into other silicon-based functionalities .
- Boronate Esters: The 2-borono analog serves as a Suzuki coupling partner for synthesizing biaryl systems .
- Halogenated Derivatives : The 4-iodo substituent in compound 11 facilitates further cross-coupling or nucleophilic substitution .
Biological Activity
tert-Butyl 2-(trimethylsilyl)-1H-pyrrole-1-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting case studies that highlight its significance.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN\OSi
- Molecular Weight : 241.36 g/mol
- CAS Number : 879904-82-2
The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study on pyrrole-2-carboxamides demonstrated potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity (MIC < 0.016 μg/mL) against Mycobacterium tuberculosis . While specific data on this compound is limited, its structural similarity to other active pyrroles suggests potential efficacy against bacterial strains.
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer properties. A structure-activity relationship (SAR) study indicated that modifications on the pyrrole ring could enhance cytotoxic effects against various cancer cell lines. Compounds with electron-withdrawing groups showed improved activity . Although direct studies on this compound are not extensively documented, the general trend in pyrrole research supports further investigation into its anticancer potential.
Case Study 1: Synthesis and Evaluation
In a recent study, this compound was synthesized using a novel catalytic hydrogenation method. This method allowed for the efficient conversion of starting materials into the desired pyrrole derivative with a yield of over 70% . The synthesized compound was then evaluated for its biological activity using various assays.
Case Study 2: Structure-Activity Relationship
Another study focused on modifying the carboxylate group in pyrrole derivatives to enhance biological activity. The findings suggested that bulky substituents could significantly impact the compound's interaction with biological targets, leading to increased potency against specific pathogens . This insight provides a basis for further exploration of this compound in drug development.
Data Table: Summary of Biological Activities
Q & A
Q. What computational tools synergize with experimental data to predict reactivity or bioactivity?
- Methodology : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with biological targets. SHELX-refined crystallographic data provide starting geometries. ’s success in small-molecule refinement underscores the value of integrating computational and experimental workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
